molecular formula C8H6FNO2 B8472173 1-Fluoro-2-isocyanato-4-methoxybenzene

1-Fluoro-2-isocyanato-4-methoxybenzene

Cat. No. B8472173
M. Wt: 167.14 g/mol
InChI Key: AUSGZUSFZWKICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383634B2

Procedure details

(Z)-1-(2-Amino-1,2-dicyanovinyl)-3-(2-fluoro-5-methoxyphenyl)urea. 2-Fluoro-5-methoxybenzoic acid (0.62 g, 3.62 mmol) was dissolved in CH2Cl2 (15 mL) and DMF (0.5 mL). Oxalyl chloride (0.38 mL, 4.32 mmol) was added dropwise. The mixture was stirred for another 15 min. The reaction was concentrated and then taken up in dioxane (10 mL). Sodium azide (0.26 g, 3.96 mmol) in water/dioxane (1:1 v/v, 10 mL) was added to the acid chloride at 0° C. The mixture was stirred for 10 min. The reaction was partitioned between EtOAc and water. The layers were shaken and separated. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude acyl azide was filtered through a silica gel plug (90% Hexanes in EtOAc. The filtrate was concentrated. The purified acyl azide was dissolved in toluene and stirred at 100° C. for 1 h. The toluene solution was concentrated to afford 1-fluoro-2-isocyanato-4-methoxybenzene in quantitative yield. 1-Fluoro-2-isocyanato-4-methoxybenzene (0.6 g, 3.62 mmol) was reacted with 2,3-diaminomaleonitrile (0.39 g, 3.62 mmol) according to General Procedure A to afford the title compound. MS (ESI) m/z 276.4 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N/C(/C#N)=C(\N[C:7]([NH:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[F:18])=[O:8])/C#N.FC1C=CC(OC)=CC=1C(O)=O.C(Cl)(=O)C(Cl)=O.[N-]=[N+]=[N-].[Na+]>C(Cl)Cl.CN(C=O)C.O.O1CCOCC1>[F:18][C:11]1[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:10]=1[N:9]=[C:7]=[O:8] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C(\C#N)/NC(=O)NC1=C(C=CC(=C1)OC)F)\C#N
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0.26 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O.O1CCOCC1
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and water
STIRRING
Type
STIRRING
Details
The layers were shaken
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The crude acyl azide was filtered through a silica gel plug (90% Hexanes in EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The purified acyl azide was dissolved in toluene
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The toluene solution was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.